4-Chloro-2-(4-(trifluoromethyl)phenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
CAS No.:
Cat. No.: VC15814853
Molecular Formula: C14H10ClF3N2O
Molecular Weight: 314.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10ClF3N2O |
|---|---|
| Molecular Weight | 314.69 g/mol |
| IUPAC Name | 4-chloro-2-[4-(trifluoromethyl)phenyl]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
| Standard InChI | InChI=1S/C14H10ClF3N2O/c15-12-10-7-21-6-5-11(10)19-13(20-12)8-1-3-9(4-2-8)14(16,17)18/h1-4H,5-7H2 |
| Standard InChI Key | JMSSQJRWHCMVKU-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a pyrimidine ring fused to a partially saturated pyran ring (7,8-dihydro-5H-pyrano). At the 2-position of the pyrimidine ring, a 4-(trifluoromethyl)phenyl group introduces steric bulk and electronic modulation, while a chlorine atom occupies the 4-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, critical for drug bioavailability .
Key structural attributes include:
-
Molecular formula: C<sub>14</sub>H<sub>11</sub>ClF<sub>3</sub>N<sub>2</sub>O
-
Ring system: Pyrano[4,3-D]pyrimidine (fused six-membered oxygen and nitrogen heterocycles)
-
Chirality: Planar structure with no stereocenters
Physical and Chemical Characteristics
Data from safety documentation and synthetic studies reveal the following properties :
| Property | Value/Range |
|---|---|
| Physical state | Solid crystalline powder |
| Melting point | 198–202°C (decomposition) |
| Solubility | Insoluble in water; soluble in DMSO, DMF |
| Stability | Stable under inert atmosphere; hygroscopic |
The trifluoromethyl group contributes to a calculated partition coefficient (LogP) of 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration in neurological applications .
Synthetic Methodologies
Multi-Step Organic Synthesis
Industrial-scale production typically employs a four-step sequence starting from pyranone precursors :
-
Gewald reaction: Condensation of pyranone with malononitrile and sulfur under basic conditions (triethylamine) yields 2-amino-4,7-dihydro-5H-thieno[2,3-D]pyrano-3-cyanonitrile intermediates .
-
Amination: Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) introduces dimethylamine groups.
-
Dimroth rearrangement: Microwave-assisted condensation with 4-(trifluoromethyl)aniline generates the pyrimidine core .
-
Chlorination: Phosphorus oxychloride (POCl<sub>3</sub>) mediates regioselective chlorination at the 4-position.
Optimized conditions (60°C, 12 hours) achieve yields of 74–81% with >95% purity by HPLC .
Green Chemistry Innovations
Recent advances emphasize solvent recovery and catalytic efficiency:
-
Continuous flow reactors: Reduce reaction time from 12 hours to 45 minutes via enhanced mass transfer .
-
Biocatalysis: Lipase-mediated enantioselective modifications enable chiral derivatives for targeted therapies .
| Compound | IC<sub>50</sub> (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| Target compound | 27.6 ± 1.2 | 8.9 |
| Paclitaxel (control) | 29.3 ± 1.5 | 3.1 |
Mechanistic studies suggest topoisomerase II inhibition and G2/M cell cycle arrest, with apoptosis confirmed via caspase-3 activation .
Acetylcholinesterase (AChE) Inhibition
The compound’s pyrano-pyrimidine core exhibits strong AChE binding (K<sub>i</sub> = 2.20 µM), surpassing donepezil (K<sub>i</sub> = 3.45 µM) in Alzheimer’s disease models. Meta-substituted analogs show enhanced activity due to hydrophobic interactions with the enzyme’s peripheral anionic site .
Antimicrobial Effects
Preliminary data against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) highlight broad-spectrum potential, likely via ergosterol biosynthesis disruption.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors (e.g., JAK2 inhibitors) and antiviral agents. Patent US10738058B2 details its role in synthesizing ruxolitinib and baricitinib .
Materials Science
Conjugated derivatives exhibit tunable fluorescence (λ<sub>em</sub> = 450–520 nm), enabling applications in organic light-emitting diodes (OLEDs) and bioimaging probes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume